PDE9A Inhibitory Potency: Target Compound vs. WYQ-88 (Isopropyl Analog)
Based on patent family data, the target compound (bearing a tert-butyl group at N1) is structurally positioned between two characterized extremes: WYQ-88 (N1-isopropyl, IC50 = 26 nM) and WYQ-91 (IC50 = 0.6 nM), both measured against human PDE9A [1]. The tert-butyl substituent is sterically larger than isopropyl, which is predicted to enhance hydrophobic packing within the PDE9 active site, potentially yielding sub-10 nM potency. In contrast, the WYQ-87 series (N1-isopropyl) with a different C5 substitution exhibits IC50 values of 1 nM and 303 nM for its two enantiomers, highlighting the critical interplay between N1 sterics and C5 chirality [2]. The 2-propylpentanamide side chain is achiral at the alpha-carbon, offering a defined advantage over racemic or chiral C5 analogs in terms of synthetic reproducibility and assay consistency.
| Evidence Dimension | PDE9A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 10 nM based on SAR interpolation between WYQ-88 (26 nM) and WYQ-91 (0.6 nM); precise experimental data not publicly available for this exact CAS |
| Comparator Or Baseline | WYQ-88 (N1-isopropyl analog): IC50 = 26 nM; WYQ-91: IC50 = 0.6 nM; WYQ-87-D: IC50 = 1 nM; WYQ-87-L: IC50 = 303 nM |
| Quantified Difference | Estimated 2.6- to >10-fold improvement over WYQ-88; significantly more consistent enantiomeric profile than WYQ-87 series (1 nM vs. 303 nM) |
| Conditions | Human recombinant PDE9A enzyme inhibition assay; [3H]-cGMP substrate; patent US9617269 experimental conditions |
Why This Matters
This compound's achiral 2-propylpentanamide side chain eliminates enantiomer-dependent potency variability seen in chiral analogs (e.g., WYQ-87 series: 1 nM vs. 303 nM), ensuring reproducible pharmacological results across batches—a critical factor for procurement decisions where assay consistency is paramount.
- [1] BindingDB Entry BDBM50034644 (CHEMBL3360418). US9617269, Compound WYQ-88. PDE9A IC50: 26 nM. Also BDBM50034639 (CHEMBL3360414). US9617269, Compound WYQ-91. PDE9A2 IC50: 0.6 nM. View Source
- [2] BindingDB Entry BDBM317136. US9617269, Compound WYQ-87-D (IC50: 1 nM) and WYQ-87-L (IC50: 303 nM). High affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (Human). View Source
